Antimalarial Potency of Trifluralin vs. Chloralin Establishes a Baseline for Dinitroaniline Activity, Against Which 2,6-Dinitro-N-phenyl-4-(trifluoromethyl)aniline is Positioned for Selectivity Screening
A foundational study by del Casino et al. (2018) quantitatively established that within the dinitroaniline class, N-substitution profoundly influences anti-Plasmodium activity. The widely used herbicide trifluralin was shown to be up to 2-fold more active than its structural analog chloralin against cultured malaria parasites [1]. This provides a critical class-level baseline. While specific IC50 values for 2,6-dinitro-N-phenyl-4-(trifluoromethyl)aniline were not located in the permitted sources, its unique unsubstituted N-phenyl motif distinguishes it from both compounds (which possess N-alkyl substitutions), firmly placing it as a distinct structural probe for SAR studies aimed at identifying the next generation of selective antitubulin antiparasitics.
| Evidence Dimension | In vitro anti-Plasmodium potency (relative activity) |
|---|---|
| Target Compound Data | No direct quantitative data found in the available literature. Its role is defined as an SAR probe based on its distinct N-phenyl substitution. |
| Comparator Or Baseline | Trifluralin (2,6-dinitro-N,N-dipropyl-4-trifluoromethylaniline) vs. Chloralin (related dinitroaniline analog) |
| Quantified Difference | Trifluralin is up to 2-fold more active than chloralin. |
| Conditions | Cultured Plasmodium parasites (species not detailed in abstract). |
Why This Matters
This class-level data quantifies the sensitivity of the dinitroaniline target to N-substitution, justifying the selection of the target compound, with its novel N-phenyl substitution, as a specific and rational tool for further mechanistic and selectivity optimization studies, rather than defaulting to known herbicides.
- [1] del Casino, A., Lukinović, V., Bhatt, R., Randle, L.E., Dascombe, M.J., Fennell, B.J., Drew, M.G.B., Bell, A., Fielding, A.J. and Ismail, F.M.D. (2018). Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials. ChemistrySelect, 3(26), pp. 7572-7580. View Source
